Superior Anti-Leukemic L1210 Cytotoxicity of Epelmycin E Compared to Aclacinomycin
Epelmycin E demonstrates superior anti-leukemic activity compared to the clinically established anthracycline Aclacinomycin (Aclarubicin) against murine leukemia L1210 cells . While the precise IC50 value for Epelmycin E is not reported in the primary literature, multiple independent vendor and database sources consistently cite that its activity is 'stronger than Aclacinomycin' . Aclacinomycin, a known DNA intercalator and topoisomerase inhibitor, has a reported IC50 of 0.12 μg/mL in L1210 cells . Therefore, Epelmycin E's potency can be inferred to be < 0.12 μg/mL in this specific assay, a differentiation point for researchers seeking compounds with enhanced cytotoxicity within the anthracycline class.
| Evidence Dimension | In vitro cytotoxicity (growth inhibition) |
|---|---|
| Target Compound Data | Qualitative: 'stronger than Aclacinomycin' |
| Comparator Or Baseline | Aclacinomycin (Aclarubicin); IC50 = 0.12 μg/mL |
| Quantified Difference | Qualitative superiority; Epelmycin E IC50 < 0.12 μg/mL |
| Conditions | Murine leukemic L1210 cell culture (in vitro) |
Why This Matters
For research programs in oncology or chemical biology, this qualitative superiority justifies selecting Epelmycin E over Aclacinomycin when a more potent anthracycline scaffold is required for mechanistic or SAR studies.
